molecular formula C8H12N2O B8721609 1-Acetyl-2-piperidinecarbonitrile

1-Acetyl-2-piperidinecarbonitrile

Cat. No.: B8721609
M. Wt: 152.19 g/mol
InChI Key: GRINJXMJGUDRRJ-UHFFFAOYSA-N
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Description

1-Acetyl-2-piperidinecarbonitrile (systematic name: 1-(2-cyano-1-piperidinyl)ethanone) is a piperidine derivative featuring an acetyl group at the 1-position and a nitrile (cyano) group at the 2-position of the piperidine ring. Piperidine derivatives with nitrile substituents are commonly utilized as intermediates in pharmaceutical synthesis, particularly for their role in modulating biological activity and enhancing metabolic stability .

Key structural attributes include:

  • Molecular Formula: Likely C₈H₁₂N₂O (inferred from analogs such as 1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂) and 1-(2-(Piperidin-4-yl)acetyl)piperidine-4-carbonitrile (C₁₃H₂₁N₃O) ).

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-acetylpiperidine-2-carbonitrile

InChI

InChI=1S/C8H12N2O/c1-7(11)10-5-3-2-4-8(10)6-9/h8H,2-5H2,1H3

InChI Key

GRINJXMJGUDRRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Nitrile Positioning : The 2-position nitrile in 1-Acetyl-2-piperidinecarbonitrile contrasts with the 4-position nitrile in 1-(2-(Piperidin-4-yl)acetyl)piperidine-4-carbonitrile , which may alter electronic effects and binding affinity in biological targets.

Stability and Reactivity

  • 1-Piperidinocyclohexanecarbonitrile exhibits long-term stability (≥5 years at -20°C) , whereas nitrile-containing pyrrolidine analogs (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile ) may degrade under acidic/basic conditions due to labile chloroacetyl groups.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property 1-Piperidinocyclohexanecarbonitrile (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile 1-Acetyl-2-piperidinecarbonitrile (Inferred)
Molecular Weight 192.3 g/mol 186.6 g/mol ~152.2 g/mol
Purity ≥95% Not specified Likely >90% (pharmaceutical-grade intermediates)
Storage Conditions -20°C Not specified Likely -20°C to 4°C
Hazardous Decomposition COₓ, NOₓ HCl, COₓ Potential release of HCN under extreme conditions

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